molecular formula C9H9ClN2O2 B2985392 1-Methylbenzimidazole-5-carboxylic acid hydrochloride CAS No. 131020-35-4

1-Methylbenzimidazole-5-carboxylic acid hydrochloride

Cat. No. B2985392
M. Wt: 212.63
InChI Key: CMNFYJKEFHLEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology has been reported . An extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids has been converted into the corresponding benzimidazoles in 80–99% yield .


Molecular Structure Analysis

The molecular weight of 1-Methylbenzimidazole-5-carboxylic acid hydrochloride is 230.65 . The IUPAC name is 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride hydrate . The InChI code is 1S/C9H8N2O2.ClH.H2O/c1-11-5-10-7-4-6 (9 (12)13)2-3-8 (7)11;;/h2-5H,1H3, (H,12,13);1H;1H2 .


Chemical Reactions Analysis

The synthesis of benzimidazoles involves condensation–dehydration sequence of o-aryldiamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-aryldiamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

1-Methylbenzimidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs). For instance, benzimidazole-5-carboxylate derivatives were employed to assemble with Cd(II) ions under hydrothermal conditions, leading to the creation of one-dimensional (1D) and two-dimensional (2D) MOFs. These MOFs displayed blue emission in the solid state, indicating their potential applications in luminescent materials or sensors (Yao et al., 2008).

Analytical Chemistry

In analytical chemistry, 1-Methylbenzimidazole derivatives, particularly related compounds like methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole), have been analyzed using high-performance liquid chromatography (HPLC) to determine their concentration and degradation products in pharmaceutical formulations. This showcases the compound's relevance in ensuring the stability and efficacy of pharmaceuticals (Al-Kurdi et al., 1999).

Agricultural Applications

In agriculture, derivatives of 1-Methylbenzimidazole, such as carbendazim, are widely used for the prevention and control of fungal diseases. Research on encapsulating these fungicides in solid lipid nanoparticles and polymeric nanocapsules has shown to modify their release profiles, reduce environmental toxicity, and potentially improve their efficacy in plant protection (Campos et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 1-Methylbenzimidazole, have demonstrated effectiveness as corrosion inhibitors for metals in acidic environments. Their ability to adsorb onto metal surfaces and form protective layers highlights their importance in extending the lifespan of metal structures and components in industrial applications (Khaled, 2003).

Environmental Science

The degradation of benzimidazole fungicides, such as carbendazim, by microbial action represents an essential area of research in environmental science. Isolating and characterizing microbes capable of efficiently degrading these compounds can lead to bioremediation strategies that mitigate the impact of these fungicides on ecosystems (Zhang et al., 2013).

Safety And Hazards

The safety information and MSDS for 1-Methylbenzimidazole-5-carboxylic acid hydrochloride can be found at the provided link .

properties

IUPAC Name

1-methylbenzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNFYJKEFHLEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylbenzimidazole-5-carboxylic acid hydrochloride

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